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dibenzo[b,d]furan-2-ylhydrazine

Cat. No.: B2420605
CAS No.: 412925-78-1
M. Wt: 198.225
InChI Key: WSBLNUFWZJTRAR-UHFFFAOYSA-N
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Description

Historical Context and Significance of Dibenzofuran-Core Heterocycles in Advanced Organic Chemistry

The dibenzofuran (B1670420) scaffold, a tricyclic aromatic ether, has a rich history in organic chemistry. Initially identified as a component of coal tar, its derivatives have since been found in a variety of natural products. nih.gov The rigid and planar nature of the dibenzofuran ring system provides a unique platform for the development of molecules with specific spatial orientations, a crucial aspect in the design of pharmacologically active compounds and functional materials.

Historically, the synthesis of dibenzofuran derivatives has been a focus of organic chemists, with various methods developed for their construction. organic-chemistry.orgnih.gov These methods often involve intramolecular cyclization reactions of diaryl ethers. The functionalization of the dibenzofuran core at various positions has led to a vast library of compounds with diverse properties. For instance, derivatives of dibenzofuran have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comscirp.org

The significance of the dibenzofuran core extends to materials science, where its thermal stability and electronic properties are exploited. Dibenzofuran-based polymers and small molecules have been explored for applications in organic light-emitting diodes (OLEDs) and as heat transfer agents. nih.gov The planarity of the ring system facilitates π-π stacking interactions, which are important for charge transport in organic electronic devices.

Overview of the Hydrazine (B178648) Functional Group's Role in Synthetic Methodologies

The hydrazine functional group (-NHNH2) is a versatile and highly reactive moiety that plays a crucial role in a wide array of synthetic transformations. clockss.orgmdpi.com Hydrazines are key reagents in the construction of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. clockss.org

One of the most well-known applications of hydrazine is in the Wolff-Kishner reduction, a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes. This reaction proceeds through a hydrazone intermediate. chemicalbook.com Furthermore, hydrazines are fundamental starting materials for the synthesis of pyrazoles, indazoles, and other important heterocyclic systems through condensation and cyclization reactions with various carbonyl compounds and other electrophiles. clockss.orgresearchgate.net

Modern synthetic methods have further expanded the utility of hydrazines. For example, palladium- and copper-catalyzed cross-coupling reactions have been developed to form C-N bonds, allowing for the synthesis of aryl hydrazines from aryl halides. google.comnih.govresearchgate.net These methods provide a direct route to functionalized hydrazines that can be further elaborated into more complex molecular architectures. The reactivity of the hydrazine group, with its two nucleophilic nitrogen atoms, allows for a rich and diverse chemistry, making it a valuable tool for organic chemists. nih.gov

Current Research Trajectories and Future Directions for Dibenzo[b,d]furan-2-ylhydrazine Studies

While specific research focused solely on this compound is limited in publicly accessible literature, its potential as a synthetic intermediate can be inferred from the known chemistry of its components. The compound is commercially available and is categorized as a heterocyclic building block, suggesting its use in the synthesis of more elaborate molecules. nih.gov

Table 1: Properties of this compound

PropertyValue
CAS Number 412925-78-1
Molecular Formula C12H10N2O
Classification Heterocyclic Building Block, Hydrazine

Data sourced from supplier information. nih.gov

A plausible and efficient method for the synthesis of this compound would likely involve the nucleophilic aromatic substitution of a 2-halo-dibenzo[b,d]furan with hydrazine hydrate (B1144303). This approach is well-established for the synthesis of other aryl hydrazines. The starting 2-halodibenzofuran can be prepared from commercially available dibenzofuran through electrophilic halogenation.

Table 2: Potential Synthetic Precursors to this compound

PrecursorSynthetic Route to Precursor
2-Bromodibenzo[b,d]furanBromination of dibenzofuran
2-Iododibenzo[b,d]furanIodination of dibenzofuran
Dibenzo[b,d]furan-2-olAvailable commercially

Future research on this compound is expected to focus on its utility in the synthesis of novel heterocyclic compounds. The hydrazine moiety can be readily converted into a variety of other functional groups or used as a key component in cyclization reactions. For instance, reaction with β-dicarbonyl compounds would lead to the formation of pyrazole-substituted dibenzofurans. These new derivatives could then be screened for biological activity, drawing upon the known pharmacological importance of both the dibenzofuran and pyrazole (B372694) scaffolds.

Another promising research direction lies in the field of medicinal chemistry. The formation of hydrazones by reacting this compound with various aldehydes and ketones could generate a library of compounds for biological evaluation. researchgate.netnih.gov Hydrazones are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov The rigid dibenzofuran core would serve as a scaffold to present the hydrazone functionality in a well-defined orientation for potential interaction with biological targets.

Furthermore, the hydrazine group can be a precursor to other nitrogen-containing functionalities, expanding the synthetic utility of this building block. The development of new synthetic methodologies involving this compound could lead to the discovery of novel compounds with interesting photophysical or electronic properties, making them candidates for applications in materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B2420605 dibenzo[b,d]furan-2-ylhydrazine CAS No. 412925-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBLNUFWZJTRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dibenzo B,d Furan 2 Ylhydrazine and Its Advanced Precursors

Strategies for the Construction of the Dibenzofuran (B1670420) Core

The synthesis of the dibenzofuran framework is a significant area of research, with methods generally centering on the formation of a key C-O or C-C bond to complete the central furan (B31954) ring. nih.govrsc.org These strategies range from classic transition metal-catalyzed reactions to novel metal-free approaches.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a cornerstone in the synthesis of dibenzofurans, offering several reliable pathways to construct the tricyclic system. organic-chemistry.org These methods often involve the intramolecular cyclization of diaryl ether derivatives or direct C-H activation strategies, providing access to a wide range of substituted dibenzofurans. rsc.orgresearchgate.net

A notable palladium-catalyzed method involves the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. organic-chemistry.org This protocol efficiently yields dibenzofurans through a process that utilizes palladium acetate (B1210297) as the catalyst. biointerfaceresearch.com A key advantage of this approach is its simplicity and operation under mild conditions. The reaction typically proceeds with a low catalyst loading of 3 mol% palladium acetate in refluxing ethanol (B145695) and, significantly, does not require the presence of a base. organic-chemistry.orgbiointerfaceresearch.com

Intramolecular oxidative C-C bond formation represents another powerful palladium-catalyzed route to the dibenzofuran skeleton. organic-chemistry.org One highly effective method employs a palladium(II)-catalyzed process that functions under an air atmosphere. biointerfaceresearch.com A crucial development in this area was the substitution of acetic acid with pivalic acid as the reaction solvent, which led to greater reproducibility, higher yields, and a broader substrate scope. organic-chemistry.orgbiointerfaceresearch.com This pathway is effective for converting both electron-rich and electron-deficient diarylamines. organic-chemistry.org

A related and practical approach is the phenol-directed C-H activation/C-O cyclization. acs.orgnih.govacs.org This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle using air as the oxidant. acs.orgacs.org Mechanistic studies have indicated that the turnover-limiting step is the C-O reductive elimination rather than the C-H activation step. nih.govacs.org This method is valued for its tolerance of a variety of functional groups, making it a complementary tool for accessing highly functionalized dibenzofurans. acs.orgacs.org

Method Catalyst System Key Features Reference
Phenol-Directed C-H ActivationPd(0)/Pd(II)Uses air as the oxidant; tolerates diverse functional groups. acs.orgnih.gov
Oxidative C-C Bond FormationPalladium(II) / Pivalic AcidHigh reproducibility and yields; accommodates electron-rich and -deficient substrates. organic-chemistry.orgbiointerfaceresearch.com

To enhance the practicality and sustainability of dibenzofuran synthesis, methods utilizing reusable catalysts under ligand-free conditions have been developed. organic-chemistry.org An efficient synthesis of dibenzofurans from o-iododiaryl ethers is catalyzed by reusable palladium on carbon (Pd/C). biointerfaceresearch.com This approach is advantageous as it avoids the need for complex and often expensive ligands. The necessary o-iododiaryl ether precursors can themselves be synthesized in a one-pot sequence involving the iodination and subsequent O-arylation of phenols under mild conditions. organic-chemistry.orgbiointerfaceresearch.com

Copper-Catalyzed Ullmann Coupling Reactions

The Ullmann coupling reaction, traditionally mediated by copper, is a classic and versatile tool in the synthesis of diaryl ethers and related heterocyclic systems. rsc.org Modern advancements have adapted this reaction for the efficient construction of the dibenzofuran core. For instance, a novel and efficient one-pot protocol has been developed for the rapid construction of dibenzofuran motifs that involves a copper-catalyzed Ullmann coupling as a key step, following a palladium-catalyzed cross-coupling/aromatization. organic-chemistry.org Furthermore, copper-catalyzed double intramolecular Ullmann coupling reactions have been successfully employed to create related dihydrobenzofuro[3,2-b]benzofuran structures from diol precursors, demonstrating the power of this strategy in forming multiple C-O bonds in a single transformation. researchgate.net

Reaction Type Catalyst Substrates Key Outcome Reference
One-Pot Tandem ReactionPd-catalyst and Cu-catalyst6-diazo-2-cyclohexenones and ortho-haloiodobenzenesRapid construction of dibenzofuran motifs. organic-chemistry.org
Double Intramolecular CouplingCu(II) oxinatesyn-1,2-bis(2-bromoaryl)ethane-1,2-diolsDiastereomerically pure 4b,9b-dihydrobenzofuro[3,2-b]benzofurans. researchgate.net

Alumina-Promoted Oxodefluorination Strategies

A significant innovation in heterocyclic synthesis is the development of metal- and solvent-free methodologies. One such strategy for preparing the dibenzofuran core is through the oxodefluorination of fluoroarenes promoted by activated γ-alumina (γ-Al₂O₃). nih.govnih.gov In this process, alumina (B75360) serves as a reliable oxygen source, enabling a one-pot substitution of fluorine atoms to yield the benzoannulated furan ring system. rsc.orgnih.gov

This method is particularly noteworthy for its clean reaction profile and selectivity. The C-F bond activation is selective over less stable C-Br and C-I bonds, a feature that allows for the synthesis of functionalized dibenzofurans that can be used in further modifications. nih.govrsc.org The reaction is initiated by exposing a suitable precursor, such as 2,2′-difluorobiphenyl, to activated alumina, which transforms it into dibenzofuran. nih.govrsc.org The process is straightforward, requiring only the alumina reagent and simple extraction for product isolation, thereby avoiding the need for flash chromatography and reducing solvent waste. nih.gov

Precursor Promoter/Reagent Conditions Yield of Dibenzofuran Reference
2,2′-difluorobiphenylActivated γ-Al₂O₃Metal- and solvent-free65% nih.govrsc.org

Regioselective Functionalization of Pre-formed Dibenzofurans

The dibenzofuran scaffold is a relatively inert aromatic system, requiring specific conditions for functionalization. Electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, are common methods to introduce functional groups that can later be converted to the hydrazine (B178648) moiety. The substitution pattern is dictated by the inherent electronic properties of the dibenzofuran ring.

Nucleophilic functionalization can also be achieved, often through the use of organometallic complexes. For instance, cationic manganese tricarbonyl complexes of dibenzofuran, such as [(η⁶-DBF)Mn(CO)₃]BF₄, react with various carbon-based nucleophiles. epa.gov These reactions exhibit high regioselectivity, with additions occurring exclusively at the C1 and C4 positions. epa.gov For stabilized nucleophiles, the selectivity for the C1 position can be as high as 90% to over 95%, providing a predictable route to specifically functionalized derivatives. epa.gov Gold-catalyzed strategies have also been developed for the C(sp²)–H functionalization of dibenzofuran derivatives, further expanding the toolkit for regioselective synthesis. researchgate.net

Functionalization Method Reagents/Conditions Position(s) Targeted Selectivity
Electrophilic SubstitutionHalogens, Acyl Halides (Friedel-Crafts)Varies based on directing groupsModerate to High
Nucleophilic AdditionC-nucleophiles with [(η⁶-DBF)Mn(CO)₃]⁺C1 and C4High (favors C1) epa.gov
Gold-Catalyzed C-H FunctionalizationAu(I) complexes, OxidantsVaries based on directing groupHigh researchgate.net

Introduction of the Hydrazine Moiety

Once a suitable precursor, typically a dibenzofuran functionalized at the 2-position, is obtained, the hydrazine group can be introduced through several key synthetic pathways.

A straightforward and widely used method for synthesizing hydrazides is the direct hydrazinolysis of corresponding esters. In this approach, a dibenzo[b,d]furan-2-carboxylate ester is refluxed with hydrazine hydrate (B1144303), often in an alcoholic solvent like ethanol. The nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable dibenzo[b,d]furan-2-carbohydrazide. This hydrazide is a stable precursor and a close derivative of the target hydrazine.

Reaction Scheme: Hydrazinolysis of a Dibenzofuran Ester

Generated code

An alternative route involves the formation of a hydrazone intermediate through the condensation of a carbonyl-substituted dibenzofuran with hydrazine. researchgate.netlibretexts.org This reaction is a foundational method in hydrazine chemistry, forming a carbon-nitrogen double bond. fiveable.me

This strategy requires the synthesis of a dibenzo[b,d]furan bearing a carbonyl group at the 2-position, such as dibenzo[b,d]furan-2-carbaldehyde or 2-acetyldibenzo[b,d]furan. These precursors can be prepared via methods like the Vilsmeier-Haack reaction or Friedel-Crafts acylation of dibenzofuran. The resulting carbonyl compound is then reacted with hydrazine hydrate. researchgate.net The reaction proceeds via nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding dibenzo[b,d]furan-2-ylhydrazone. libretexts.org This hydrazone is a key intermediate which can be isolated or used in subsequent steps.

The condensation reaction to form hydrazones can be slow and is often accelerated by the use of a catalyst. researchgate.net Typically, a catalytic amount of a strong acid like hydrochloric acid or an organic acid such as acetic acid is added to the reaction mixture. researchgate.netresearchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydrazine.

While acid catalysis is common, organocatalysts can also be employed. Meglumine, a sugar-derived amino alcohol, is an example of a catalyst that can be used in condensation reactions to promote the formation of hydrazones under mild conditions. Such catalysts can offer advantages in terms of substrate tolerance and reduced side reactions. The general principle involves the activation of the carbonyl group or facilitation of the proton transfer steps involved in the dehydration process.

Reaction Precursor Reagents Catalyst Example Intermediate Product
Hydrazone FormationDibenzo[b,d]furan-2-carbaldehydeHydrazine HydrateAcetic Acid researchgate.netDibenzo[b,d]furan-2-carbaldehyde hydrazone
Hydrazone Formation2-Acetyldibenzo[b,d]furanHydrazine HydrateHydrochloric Acid researchgate.net1-(dibenzo[b,d]furan-2-yl)ethylidene)hydrazine

A versatile route to aryl hydrazines starts from the corresponding primary aromatic amine. For the synthesis of dibenzo[b,d]furan-2-ylhydrazine, the precursor would be dibenzo[b,d]furan-2-amine. The synthesis of 2-aminobenzofuran derivatives, which serves as a model, can be achieved through various methods, including the reduction of nitro-substituted benzofurans or via cycloaddition reactions. mdpi.comnih.gov

Once dibenzo[b,d]furan-2-amine is obtained, it can be converted to the target hydrazine in a two-step sequence:

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (dibenzo[b,d]furan-2-diazonium chloride).

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. The diazonium salt solution is added to the SnCl₂ solution, leading to the formation of the hydrochloride salt of this compound, which can then be neutralized to give the free hydrazine.

This classical approach is a reliable method for preparing aryl hydrazines from readily available aromatic amines.

Condensation Reactions with Carbonyl Compounds to Form Hydrazone Intermediates

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimization of Dibenzo[b,d]furan Core Synthesis:

The following table illustrates a typical optimization study for a Suzuki coupling reaction, a key step in forming the biaryl precursor to the dibenzofuran core. The data demonstrates how varying the catalyst, base, and solvent impacts the yield of the desired product.

Table 1: Optimization of Suzuki Coupling for Biaryl Precursor Synthesis

Entry Catalyst (mol%) Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ (2) K₂CO₃ (2) Toluene/H₂O 90 12 75
2 Pd(dppf)Cl₂ (2) K₂CO₃ (2) Toluene/H₂O 90 12 88
3 Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ (2.5) Dioxane/H₂O 100 8 95
4 Pd(dppf)Cl₂ (2) Cs₂CO₃ (2) THF/H₂O 80 12 82
5 Pd(dppf)Cl₂ (2) K₂CO₃ (2) Ethanol/H₂O 80 12 91

This table is a representative example based on typical Suzuki coupling optimization studies. mdpi.com

Optimization of Nitration and Reduction Steps:

A critical precursor, 2-aminodibenzo[b,d]furan, is typically synthesized via the nitration of dibenzo[b,d]furan followed by the reduction of the resulting 2-nitrodibenzo[b,d]furan. rsc.orgresearchgate.net The nitration step requires careful control of reaction conditions, such as the ratio of nitric acid to sulfuric acid and the reaction temperature, to ensure selective mononitration at the 2-position and prevent over-nitration. rsc.org

The subsequent reduction of the nitro group is a step where optimization significantly enhances yield and selectivity. Various reducing agents can be employed, and their effectiveness can be influenced by the solvent and temperature. calvin.edursc.orgnih.gov For example, catalytic hydrogenation offers a clean reduction, but the choice of catalyst (e.g., Pd/C, PtO₂) and solvent can affect the reaction rate and efficiency. Metal-based reductions, such as with tin(II) chloride or iron in acidic media, are also common. organic-chemistry.org Optimization involves screening these conditions to find the highest conversion to the desired 2-amino product while minimizing side reactions.

Table 2: Optimization of the Reduction of 2-Nitrodibenzo[b,d]furan

Entry Reducing Agent Solvent Temperature (°C) Time (h) Yield of 2-Aminodibenzo[b,d]furan (%)
1 Fe / NH₄Cl Ethanol/H₂O 80 6 85
2 SnCl₂·2H₂O Ethanol 78 4 92
3 H₂ (1 atm), Pd/C (10%) Methanol 25 12 98
4 NaBH₄ / NiCl₂·6H₂O Methanol 25 2 90
5 Zn / Acetic Acid Acetic Acid 60 3 88

This table is a representative example based on common nitro group reduction methodologies. calvin.edursc.orgnih.gov

Finally, the conversion of 2-aminodibenzo[b,d]furan to this compound is typically achieved through a diazotization reaction followed by a reduction of the diazonium salt. organic-chemistry.orgyoutube.com The optimization of this two-step, one-pot procedure involves controlling the temperature of the diazotization (typically 0-5 °C) and selecting an appropriate reducing agent, such as sodium sulfite (B76179) or tin(II) chloride, to ensure the efficient formation of the hydrazine without cleavage of the N-N bond. organic-chemistry.org

Chemical Reactivity and Synthetic Utility of Dibenzo B,d Furan 2 Ylhydrazine

As a Versatile Building Block in Organic Synthesis

Dibenzo[b,d]furan-2-ylhydrazine is a valuable and versatile building block in the field of organic synthesis. bldpharm.com Its unique structural framework, which combines a rigid dibenzofuran (B1670420) core with a reactive hydrazine (B178648) moiety, allows for the construction of a wide array of complex heterocyclic compounds. This positions it as a key intermediate in the synthesis of novel molecules with potential applications in medicinal chemistry and material science. The presence of the dibenzofuran scaffold is of particular interest as this motif is found in various natural products and biologically active compounds. biointerfaceresearch.comnih.gov

The hydrazine group in this compound readily undergoes condensation reactions to form hydrazone derivatives. nih.govnih.govresearchgate.net Hydrazones are a class of organic compounds characterized by the C=N-NH- functional group and are themselves important intermediates in the synthesis of various heterocyclic systems. nih.govdaneshyari.com The formation of hydrazones from this compound provides a straightforward method to introduce the dibenzofuran moiety into a larger molecular framework, thereby enabling the exploration of its influence on the properties of the resulting compounds.

This compound reacts with a variety of aromatic and heteroaromatic aldehydes and ketones to yield the corresponding hydrazones. This condensation reaction typically proceeds by heating the reactants in a suitable solvent, often with acid catalysis, to facilitate the elimination of a water molecule. uchile.clnih.gov The resulting hydrazones are often stable, crystalline solids that can be readily purified. This reaction provides a modular approach to synthesize a library of dibenzofuran-containing hydrazones by simply varying the aldehyde or ketone reactant. For instance, condensation with substituted benzaldehydes or heterocyclic aldehydes like furan-2-aldehyde can introduce additional functional groups and structural diversity. scirp.orgresearchgate.net

Table 1: Examples of Hydrazone Derivatives from this compound

Aldehyde/Ketone ReactantResulting Hydrazone Derivative
Benzaldehyde(E)-1-(dibenzo[b,d]furan-2-yl)-2-benzylidenehydrazine
4-Nitrobenzaldehyde(E)-1-(dibenzo[b,d]furan-2-yl)-2-(4-nitrobenzylidene)hydrazine
Furan-2-carbaldehyde(E)-1-(dibenzo[b,d]furan-2-yl)-2-((furan-2-yl)methylene)hydrazine
Acetophenone(E)-1-(1-phenylethylidene)-2-(dibenzo[b,d]furan-2-yl)hydrazine

The hydrazone derivatives of this compound are valuable precursors for constructing fused heterocyclic systems through cycloaddition reactions. nih.govnih.govresearchgate.net These reactions involve the formation of new rings by the concerted or stepwise combination of the hydrazone with a suitable reaction partner. Cycloaddition reactions are powerful tools in organic synthesis as they allow for the rapid assembly of complex polycyclic structures with high stereocontrol. The dibenzofuran-containing hydrazones can participate in various cycloaddition pathways, leading to the formation of important five-membered heterocyclic rings such as pyrazoles, isoxazoles, and triazoles.

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be synthesized from the hydrazone derivatives of this compound. nih.govias.ac.in A common method involves the reaction of a dibenzofuran-2-ylhydrazone with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For example, the condensation of a dibenzofuran-2-ylhydrazone with an α,β-unsaturated ketone can lead to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole (B372694). daneshyari.com This approach allows for the regioselective synthesis of substituted pyrazoles bearing the dibenzofuran moiety. organic-chemistry.org

Table 2: Synthesis of Dibenzofuran-Substituted Pyrazoles

Hydrazone DerivativeReagentResulting Pyrazole
Dibenzo[b,d]furan-2-ylhydrazone of Acetylacetone-3,5-Dimethyl-1-(dibenzo[b,d]furan-2-yl)-1H-pyrazole
Dibenzo[b,d]furan-2-ylhydrazone of Ethyl Acetoacetate-5-Methyl-1-(dibenzo[b,d]furan-2-yl)-1H-pyrazol-3(2H)-one

Isoxazoles, five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other, can also be prepared using this compound as a starting material. organic-chemistry.orgnih.gov Although less direct than pyrazole synthesis, one synthetic route involves the conversion of the hydrazine to a different reactive intermediate. For instance, the hydrazone could be transformed into a nitrile oxide, which can then undergo a 1,3-dipolar cycloaddition with an alkyne to furnish the isoxazole (B147169) ring. nih.govmdpi.comresearchgate.net This method provides access to 3,5-disubstituted isoxazoles where one of the substituents is the dibenzofuran group.

Triazoles, five-membered rings with three nitrogen atoms, represent another class of heterocycles accessible from this compound. nih.govchemistryjournal.net The synthesis of 1,2,4-triazoles can be achieved by reacting the corresponding hydrazone with a suitable one-carbon synthon. For example, treatment of a dibenzofuran-2-ylhydrazone with an isocyanate can lead to a semicarbazone intermediate, which upon cyclization, yields a triazolone. Alternatively, reaction with orthoesters can provide a direct route to the triazole ring. dergipark.org.trraco.cat The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition, can also be envisioned for the synthesis of 1,2,3-triazoles, where the dibenzofuran moiety is attached to either the azide (B81097) or the alkyne partner. researchgate.net

Cycloaddition Reactions for Fused Heterocyclic Systems

Formation of Pyridone Derivatives

The synthesis of pyridone derivatives, often achieved through the condensation of hydrazines with 1,3-dicarbonyl compounds or related synthons, is a fundamental transformation in heterocyclic chemistry. These reactions, such as the Paal-Knorr synthesis, typically proceed via the formation of a hydrazone intermediate followed by an intramolecular cyclization and dehydration. In the context of this compound, this would involve the reaction of the hydrazine moiety with a suitable diketone or ketoester to form a dibenzofuran-substituted pyridone. Despite the general utility of this synthetic route, specific studies detailing the reaction of this compound to form pyridone derivatives have not been found in a review of current scientific literature.

Exploration of Thiazole (B1198619) and Thiophene (B33073) Linkages

The incorporation of thiazole and thiophene rings is a common strategy for modifying the biological activity and material properties of organic molecules. The Hantzsch thiazole synthesis, involving the reaction of a thioamide with an alpha-haloketone, and the Gewald reaction, which uses elemental sulfur, an active methylene (B1212753) compound, and an aldehyde or ketone, are standard methods for constructing these heterocycles. A hydrazine derivative like this compound could potentially be converted into a thiosemicarbazide, a key precursor for many thiazole syntheses. However, specific examples or dedicated studies on the use of this compound to create linkages to thiazole or thiophene cores are not present in the available literature.

Advanced Reaction Pathways and Mechanistic Investigations

Nucleophilic Attack Pathways and Regioselectivity

The hydrazine group in this compound contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. The regioselectivity of its attack—whether it occurs via the terminal (NH2) or the internal (NH) nitrogen—is a critical aspect of its reactivity. This selectivity can be influenced by steric hindrance from the bulky dibenzofuran ring and the electronic nature of the reaction partner. Detailed mechanistic studies involving this compound that elucidate these nucleophilic attack pathways and the factors governing its regioselectivity have not been specifically reported.

Rearrangement Reactions Involving the Hydrazine Linkage

Hydrazine derivatives are well-known to participate in a variety of rearrangement reactions, with the Fischer indole (B1671886) synthesis being a classic example. This reaction involves the acid-catalyzed rearrangement of an arylhydrazine and an aldehyde or ketone to form an indole. For this compound, this would theoretically allow for the synthesis of novel, fused indole-dibenzofuran systems. Nevertheless, research focusing on rearrangement reactions that specifically involve the hydrazine linkage of this compound is not documented in the scientific literature.

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving time. The presence of the reactive hydrazine group makes this compound a plausible candidate for inclusion in such reactions, for instance, in Ugi or Biginelli-type reactions, to generate highly functionalized molecules. A survey of the literature, however, reveals a lack of studies where this compound has been utilized as a component in cascade or multicomponent reaction schemes.

Chemo- and Regioselectivity in Derivatization Reactions

The this compound molecule possesses multiple reactive sites: the two nitrogen atoms of the hydrazine group and several positions on the aromatic dibenzofuran core that could undergo electrophilic substitution. Achieving chemo- and regioselectivity in derivatization reactions is therefore a significant synthetic challenge. For example, acylation could occur at either nitrogen of the hydrazine, and the preferred site would depend on the reaction conditions. Similarly, electrophilic aromatic substitution reactions, such as nitration or halogenation, could occur at various positions on the dibenzofuran ring system. Despite the fundamental importance of understanding these selective processes, specific and detailed research on the chemo- and regioselectivity of derivatization reactions for this compound is not available.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of dibenzo[b,d]furan-2-ylhydrazine. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and chemical environment of each atom within the molecule.

High-resolution 1H and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms in this compound, respectively. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling patterns in 1H NMR reveal the proximity of neighboring protons.

For instance, in a study, the 1H NMR spectrum of a derivative, 2-(2-(4-bromophenyl)hydrazinyl)dibenzo[b,d]furan, showed distinct signals for the aromatic protons of the dibenzofuran (B1670420) core. Similarly, the 13C NMR spectrum provides signals for each unique carbon atom, including those in the furan (B31954) ring and the attached hydrazine (B178648) moiety.

Table 1: Representative 1H NMR Data for a Dibenzo[b,d]furan Derivative

ProtonChemical Shift (δ, ppm)
Aromatic CH7.30 - 8.10

Note: This table is illustrative. Specific shifts for this compound itself would require dedicated experimental data.

Table 2: Representative 13C NMR Data for a Dibenzo[b,d]furan Derivative

CarbonChemical Shift (δ, ppm)
Aromatic C111.7 - 156.4
Aromatic CH105.1 - 127.3

Note: This table is illustrative. Specific shifts for this compound itself would require dedicated experimental data.

To further resolve complex structural details, two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) helps to identify proton-proton couplings, revealing which protons are adjacent to each other. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds), which helps to piece together the entire molecular framework. These 2D NMR techniques are instrumental in confirming the precise location of the hydrazine group on the dibenzofuran scaffold.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the correct atomic composition. For this compound (C12H10N2O), HRMS would be used to confirm this specific formula by matching the experimental mass to the calculated exact mass.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the hydrazine group, as well as the C-O-C ether linkage and the aromatic C-H and C=C bonds of the dibenzofuran core.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
C=CStretching

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For aromatic hydrazines, reversed-phase HPLC is a common approach.

Stationary Phase: A C18 column is frequently employed, offering good retention for aromatic compounds.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient or isocratic elution profile would be optimized to achieve good separation from impurities and starting materials.

Detection: UV detection is suitable for this compound due to the chromophoric nature of the dibenzofuran ring system. The detection wavelength would be selected based on the UV-Vis spectrum of the compound to maximize sensitivity. For trace analysis, derivatization with a UV-active or fluorescent tag prior to HPLC analysis can significantly enhance detection limits. For instance, derivatization with p-dimethylaminobenzaldehyde is a common method for hydrazine analysis.

Sample Preparation: The sample would be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection to remove any particulate matter.

A hypothetical HPLC method development could involve the parameters outlined in the table below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC.

Stationary Phase: UPLC columns with sub-2 µm particles, such as a C18 or a more polar-retained phase like HSS T3, would be suitable.

Mobile Phase: The mobile phase composition would be similar to HPLC, but the gradient times would be significantly shorter due to the higher efficiency of the UPLC system.

Detection: UV or mass spectrometry (MS) detectors are commonly used with UPLC. UPLC-MS would provide not only retention time data but also mass-to-charge ratio information, allowing for definitive identification and characterization of the compound and any impurities.

Sample Preparation: Similar to HPLC, samples must be meticulously prepared and filtered to prevent clogging of the high-pressure system.

A potential UPLC method could be established based on the following parameters:

ParameterCondition
Column Acquity UPLC HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm or ESI-MS
Injection Volume 1-2 µL

Computational Chemistry and Theoretical Investigations of Dibenzo B,d Furan 2 Ylhydrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can model the distribution of electrons and the resulting molecular geometry, energy levels, and charge distributions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of many-body systems, making them well-suited for analyzing complex organic molecules. pku.edu.cnnih.gov For dibenzo[b,d]furan-2-ylhydrazine, DFT would be the primary tool for a thorough computational analysis.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The dibenzo[b,d]furan core is a rigid, planar structure. wikipedia.org However, the hydrazine (B178648) substituent introduces conformational flexibility due to rotation around the C-N and N-N bonds. A conformational analysis would be necessary to identify the most stable orientations of the hydrazine group relative to the dibenzofuran (B1670420) ring.

Hypothetical Optimized Geometry Parameters for this compound

Below is a hypothetical table of selected optimized geometric parameters for this compound, based on typical values for the dibenzofuran ring and hydrazine derivatives as determined by DFT calculations.

ParameterBond/AngleHypothetical Value
Bond LengthC-C (aromatic)~1.40 Å
C-O (furan)~1.36 Å
C2-N~1.42 Å
N-N~1.45 Å
Bond AngleC-C-C (benzene)~120°
C-O-C (furan)~106°
C2-N-N~112°
Dihedral AngleC1-C2-N-NVariable (conformational analysis needed)

This table is illustrative and based on general values for similar structures. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cnwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. bhu.ac.in

For dibenzo[b,d]furan derivatives, the HOMO is typically delocalized over the fused ring system. researchgate.netrsc.org The introduction of a hydrazine group, which is an electron-donating group, at the 2-position would be expected to raise the energy of the HOMO and alter its distribution, likely with significant orbital density on the hydrazine moiety. The LUMO would likely remain distributed over the electron-deficient regions of the dibenzofuran ring system.

Hypothetical Frontier Molecular Orbital Energies for this compound

This table presents hypothetical HOMO and LUMO energy values, illustrating the expected effect of the hydrazine substituent.

Molecular OrbitalHypothetical Energy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

These values are for illustrative purposes. Actual energies would be determined through specific DFT calculations.

An electrostatic potential (ESP) surface map illustrates the charge distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in Red-colored areas on an ESP map indicate negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-poor). bhu.ac.in

For this compound, the ESP map would be expected to show a region of high electron density (red) around the nitrogen atoms of the hydrazine group due to the presence of lone pairs of electrons. The aromatic rings would exhibit a more neutral potential, while the areas around the hydrogen atoms would be more positive. acs.orgnih.gov This analysis is crucial for predicting how the molecule will interact with other polar molecules and in non-covalent interactions.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.govnih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for certain properties, especially for systems where electron correlation is critical. For a definitive study of the electronic properties of this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT.

Density Functional Theory (DFT) Studies

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. nih.govacs.org This provides a detailed, step-by-step understanding of how a chemical reaction proceeds.

For this compound, computational modeling could be employed to study a variety of potential reactions. For instance, the reactivity of the hydrazine group in condensation reactions or its behavior as a nucleophile could be investigated. DFT studies on the reactions of dibenzofuran have shown that it can undergo electrophilic attack, and the presence of the hydrazine substituent would significantly influence the regioselectivity of such reactions. nih.govacs.org

Furthermore, computational studies on hydrazine have detailed its decomposition pathways and its ability to act as a source of hydrogen. nih.govnasa.gov Modeling the reactions of this compound would involve locating the transition state structures for proposed reaction pathways and calculating the corresponding energy barriers. This would allow for the prediction of the most likely reaction products under different conditions. For example, the reaction of the hydrazine moiety with an electrophile would likely proceed through a transition state where a new bond is forming with one of the nitrogen atoms. The calculated energy of this transition state would determine the rate of the reaction.

Identification of Transition States and Activation Energies

The identification of transition states and the calculation of activation energies are fundamental to understanding the kinetics and mechanisms of chemical reactions. These computational approaches, often employing Density Functional Theory (DFT), allow researchers to model the highest energy point along a reaction coordinate. However, no specific studies detailing the transition states or activation energies for reactions involving this compound have been found.

Mapping of Potential Energy Surfaces

Mapping a potential energy surface (PES) provides a comprehensive landscape of the energy of a system as a function of its geometry. This allows for the exploration of various reaction pathways and the identification of intermediates and transition states. The development of a PES for reactions involving this compound would offer significant insights into its chemical behavior, but such mappings have not been reported in the available literature.

Solvent Effects and Catalysis in Reaction Pathways

The influence of solvents and catalysts on reaction pathways is a critical aspect of chemical synthesis and analysis. Computational models can simulate these effects, providing predictions on how reaction rates and selectivities might change under different conditions. For this compound, there is a lack of published computational research exploring the impact of various solvents or catalysts on its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. Techniques such as DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. While these methods are routinely applied to a wide range of organic molecules, specific predictions for this compound are not available in the scientific literature.

Structure-Property Relationship (SPR) Studies Using Computational Approaches

Structure-Property Relationship (SPR) studies, often employing Quantitative Structure-Property Relationship (QSPR) models, use computational methods to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. Such studies for this compound could predict its properties and guide the design of new derivatives with desired characteristics. However, no dedicated SPR or QSPR studies for this compound have been found in the course of this review.

Applications of Dibenzo B,d Furan 2 Ylhydrazine Derivatives in Advanced Materials Science

A Pivotal Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of dibenzo[b,d]furan are instrumental in enhancing the performance of organic light-emitting diodes (OLEDs), which are at the forefront of display and lighting technology. These compounds are utilized in various layers of the OLED device stack to improve efficiency, color purity, and operational lifetime.

Crafting Superior Hole Transport Materials (HTMs)

Efficient injection and transport of holes from the anode to the emissive layer are critical for optimal OLED performance. Dibenzofuran-based compounds have been extensively investigated and developed as highly effective hole transport materials (HTMs). researchgate.netrsc.org The inherent rigidity of the dibenzofuran (B1670420) unit contributes to the formation of stable amorphous films with high glass transition temperatures (Tg), a crucial factor for device longevity. rsc.org

For instance, by incorporating dibenzo[b,d]furan moieties into larger molecular structures, researchers have synthesized HTMs with excellent thermal stability, exhibiting decomposition temperatures (Td) of up to 400°C and glass transition temperatures exceeding 190°C. rsc.org These materials often feature a twisted spatial configuration which, combined with the electronic properties of the dibenzofuran core, results in suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from common anodes like indium tin oxide (ITO).

In one study, two new HTMs, FCzTPA and FCzDPNA, based on carbazole (B46965) and dibenzo[b,d]furan derivatives were developed. rsc.org These materials demonstrated high thermal stability and suitable triplet energy levels. rsc.org When incorporated into red phosphorescent OLEDs (PhOLEDs), the device based on FCzTPA exhibited a turn-on voltage of 3.4 V and a maximum external quantum efficiency (EQE) of 18.61%. rsc.org This highlights the potential of dibenzofuran-based compounds as building blocks for highly efficient OLEDs. rsc.org

Furthermore, the strategic placement of the dibenzofuran unit within the molecular structure of the HTM can influence device performance. Studies on regioisomers of dibenzofuran-based bipolar host materials have shown that the substitution pattern on the dibenzofuran core affects the current efficiency and external quantum efficiency of yellow PhOLEDs. rsc.org For example, a device using 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) as the host material achieved a maximum current efficiency of 77.2 cd A⁻¹ and an EQE of 25.3%. rsc.org

CompoundApplicationKey Performance MetricReference
FCzTPAHole Transport MaterialEQEmax: 18.61% (in red PhOLED) rsc.org
CF-2-BzFBipolar Host MaterialEQE: 25.3% (in yellow PhOLED) rsc.org

Engineering Effective Hole Blocking Materials (HBMs)

To ensure that charge recombination occurs efficiently within the emissive layer, hole blocking materials (HBMs) are employed to confine holes to this region. Dibenzo[b,d]furan derivatives have been successfully designed as HBMs, particularly for high-performance blue phosphorescent OLEDs. rsc.org

Novel HBMs based on 2,6-disubstituted dibenzo[b,d]furan segments, such as 3,3′,3′′,3′′′-(dibenzo[b,d]furan-2,6-diylbis(benzene-5,3,1-triyl))tetrapyridine (26DBFPTPy), have been synthesized. rsc.org These materials are characterized by high thermal stability, deep HOMO energy levels (e.g., -7.08 eV for 26DBFPTPy), and high triplet energies (e.g., 2.75 eV for 26DBFPTPy). rsc.org The deep HOMO level effectively blocks holes from leaking out of the emissive layer, while the high triplet energy prevents the quenching of excitons in blue phosphorescent emitters. rsc.org

Blue PhOLEDs incorporating 26DBFPTPy as the hole blocking layer have demonstrated impressive performance, with a low turn-on voltage of 3.0 V, a high external quantum efficiency of 24.1%, and a power efficiency of 43.9 lm W⁻¹. rsc.org These devices also exhibit a very small efficiency roll-off, maintaining high efficiency at high brightness levels. rsc.org

CompoundApplicationKey Performance MetricsReference
26DBFPTPyHole Blocking MaterialEQE: 24.1%, Power Efficiency: 43.9 lm W⁻¹ rsc.org

Integration into Multiresonance Emitters for Narrowband Emission

The color purity of OLED displays is determined by the spectral width of the light emitted. Multiresonance (MR) emitters are a class of materials that can produce narrowband emission, leading to highly pure colors. Dibenzo[b,d]furan has been used as a key building block in the design of such emitters.

For instance, double boron-based narrowband pure-green MR emitters, DBF-DBN and DBT-DBN, have been synthesized where a dibenzo[b,d]furan or dibenzo[b,d]thiophene unit acts as a linkage between two boron-nitrogen skeletons. nih.govresearchgate.net This rigid and symmetric molecular structure extends the π-conjugation and suppresses vibrational relaxation, resulting in a narrowband emission. nih.govresearchgate.net The OLED based on the related DBT-DBN emitter showed an ultrapure green emission with a maximum EQE of up to 31.3% and a narrow full-width at half-maximum (FWHM) of 24 nm. nih.govresearchgate.net

The development of MR thermally activated delayed fluorescence (TADF) emitters is another promising area. These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. However, their typically rigid and planar structures can lead to aggregation-caused quenching. To overcome this, strategies such as introducing bulky groups have been employed. In one example, a solution-processable MR-TADF emitter, 2,7-tBuCzNB, was designed with eight tert-butyl groups to enhance solubility and suppress aggregation. chemrxiv.org This emitter exhibited narrowband green emission with a high photoluminescence quantum yield. chemrxiv.org

Development of Functional Organic Frameworks

Functional organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The hydrazine (B178648) functional group in dibenzo[b,d]furan-2-ylhydrazine makes it a prime candidate for use as a building block in the synthesis of such frameworks.

While specific examples of COFs or MOFs synthesized directly from this compound are not yet prominent in the literature, the principles of framework chemistry suggest its potential. The hydrazine moiety can undergo condensation reactions with aldehydes or ketones to form hydrazone linkages, which are known to be robust and can be used to construct stable COFs. The rigid dibenzo[b,d]furan unit would provide the structural integrity and thermal stability desirable in these porous materials.

For example, crystalline COFs have been successfully synthesized using irreversible reactions to form 1,4-dioxin (B1195391) linkages. nih.gov This demonstrates that a variety of covalent chemistries can be employed to create stable frameworks. The reactivity of the hydrazine group offers a pathway to new types of COFs with potentially unique properties imparted by the dibenzo[b,d]furan core. The development of such frameworks could lead to materials with tailored pore sizes and functionalities for specific applications.

Photoactive and Thermally Stable Materials Development

The inherent properties of the dibenzo[b,d]furan core make its derivatives highly suitable for the development of photoactive and thermally stable materials. The extended π-system of the dibenzofuran unit leads to absorption and emission of light, making these materials photoactive.

The thermal stability of materials based on dibenzo[b,d]furan is a recurring theme in the literature. As mentioned in the context of HTMs, the rigidity of the dibenzofuran structure contributes to high decomposition temperatures and glass transition temperatures. rsc.org This thermal robustness is critical for the long-term operational stability of electronic devices.

In the context of photoactive materials, dibenzofuran derivatives have been explored for applications beyond OLEDs. For example, they have been incorporated into materials for perovskite solar cells, where they function as part of the hole-transporting layer. researchgate.netmdpi.com The good planarity and flexible molecular design possibilities of p-methoxyaniline-substituted dibenzofuran have been shown to improve the efficiency and stability of these solar cells. researchgate.netmdpi.com

Advanced Synthetic Methodology Development Involving Dibenzo B,d Furan 2 Ylhydrazine

Catalytic Approaches (e.g., Cross-Coupling Reactions at the Hydrazine (B178648) or Furan (B31954) Ring)

Catalytic cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high precision and functional group tolerance. For a molecule like dibenzo[b,d]furan-2-ylhydrazine, these methods offer powerful strategies for both its synthesis and further functionalization.

The primary method for forming the aryl hydrazine moiety involves the coupling of a hydrazine source with an activated dibenzofuran (B1670420) derivative. Palladium-catalyzed Buchwald-Hartwig amination is a preeminent method for this transformation. youtube.com This reaction typically involves coupling an aryl halide or triflate with hydrazine or a protected hydrazine equivalent.

Recent advancements have focused on creating more practical and efficient protocols. For instance, Pd-catalyzed C–N coupling of hydrazine with (hetero)aryl chlorides and bromides can be achieved with very low catalyst loadings (as low as 100 ppm) using a simple hydroxide (B78521) base like KOH. nih.govnih.gov Mechanistic studies of such systems reveal a complex interplay between different catalytic cycles, with the rate-limiting step often being the deprotonation of a hydrazine-bound arylpalladium(II) complex. nih.gov This understanding allows for the optimization of reaction conditions to favor the formation of the desired mono-aryl hydrazine product over undesired side products like diaryl hydrazines.

The key steps in a typical palladium-catalyzed cross-coupling cycle are:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (e.g., 2-bromodibenzo[b,d]furan) bond, forming a Pd(II) complex. youtube.com

Ligand Exchange/Coordination: The hydrazine molecule coordinates to the Pd(II) center.

Deprotonation/Transmetalation: A base removes a proton from the coordinated hydrazine, forming a hydrazido complex. nih.gov

Reductive Elimination: The aryl group and the hydrazinyl group couple and are eliminated from the palladium center, forming the final product (this compound) and regenerating the active Pd(0) catalyst. youtube.com

The dibenzofuran ring itself can also be a target for cross-coupling reactions, allowing for the introduction of various substituents. Common cross-coupling reactions like the Suzuki, Stille, and Heck reactions can be employed to modify the heterocyclic core, using the corresponding organoborane, organotin, or alkene coupling partners. youtube.comyoutube.com

Table 1: Overview of Common Cross-Coupling Reactions Applicable to Dibenzofuran Derivatives
Reaction NameCoupling PartnersCatalyst System (Typical)Bond FormedKey Features
Buchwald-Hartwig AminationAryl Halide/Triflate + Amine/HydrazinePd(0) or Pd(II) precursor, Ligand, BaseC-NPrimary method for forming aryl hydrazines. youtube.comnih.gov
Suzuki CouplingAryl Halide/Triflate + Organoboron ReagentPd Catalyst, BaseC-CBoron reagents are generally stable and have low toxicity. youtube.com
Stille CouplingAryl Halide/Triflate + Organotin ReagentPd CatalystC-CTolerant of many functional groups, but tin byproducts are toxic. youtube.com
Heck CouplingAryl Halide/Triflate + AlkenePd Catalyst, BaseC-CForms a new C-C bond at an sp2-hybridized carbon of the alkene. youtube.com
Sonogashira CouplingAryl Halide/Triflate + Terminal AlkenePd Catalyst, Cu Co-catalyst, BaseC-C (alkynyl)Specific for creating aryl-alkyne linkages. youtube.com

Green Chemistry Principles in Synthesis (e.g., Aqueous or Solvent-Free Conditions)

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of hydrazine derivatives is an area where these principles can have a significant impact.

Traditional syntheses often rely on volatile organic solvents and may require harsh reaction conditions. Modern approaches focus on alternatives such as:

Aqueous Media: Performing reactions in water is highly desirable due to its low cost, non-flammability, and environmental benignity. Microwave-assisted synthesis in aqueous media has emerged as a powerful green technique for preparing various heterocyclic compounds. researchgate.net

Solvent-Free Conditions: Reactions can be conducted without a solvent, for example, by grinding the solid reactants together, sometimes with a catalytic amount of a benign liquid or in the presence of microwave irradiation. minarjournal.com This minimizes waste and can lead to shorter reaction times and simpler workups. A study on the synthesis of hippuric hydrazones demonstrated the effectiveness of microwave irradiation under solvent-free conditions. minarjournal.com

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, avoids the need for potentially toxic and expensive metal catalysts. mdpi.com L-proline has been successfully used as a reusable organocatalyst for the synthesis of hydrazide derivatives, often in aqueous ethanol (B145695) or under grinding conditions. mdpi.com This method offers high yields, short reaction times, and the ability to recycle the catalyst. mdpi.com

For the synthesis of this compound, a greener approach could involve the reaction of 2-halodibenzo[b,d]furan with hydrazine hydrate (B1144303) in an aqueous medium, potentially catalyzed by a recyclable catalyst and accelerated by microwave energy.

Table 2: Green Chemistry Approaches for Hydrazine Derivative Synthesis
PrincipleMethodologyAdvantagesExample Application
Safer SolventsUse of water as a reaction mediumNon-toxic, non-flammable, inexpensiveMicrowave-assisted synthesis of nitrogen-containing heterocycles in water. researchgate.net
Waste PreventionSolvent-free reaction conditions (e.g., grinding)Reduces solvent waste, simplifies purificationSynthesis of hippuric hydrazones via microwave irradiation without solvent. minarjournal.com
CatalysisUse of reusable organocatalysts (e.g., L-proline)Avoids heavy metals, mild conditions, catalyst can be recycledL-proline catalyzed condensation of hydrazides with carbonyl compounds. mdpi.com
Energy EfficiencyMicrowave irradiationRapid heating, shorter reaction times, often higher yieldsOne-pot, solvent-free synthesis of 1,3,4-oxadiazoles. researchgate.net

Flow Chemistry Techniques for Scalable and Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a paradigm shift from traditional batch processing. This technology offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates, including superior control over reaction parameters, enhanced safety, and straightforward scalability. rsc.org

The synthesis of hydrazine derivatives, which can involve hazardous reagents or highly exothermic reactions, is particularly well-suited for flow chemistry. rsc.orgrsc.org Key benefits include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with handling potentially explosive or toxic intermediates like hydrazine. rsc.org

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling precise temperature control even for highly exothermic reactions. ucd.ie

Increased Efficiency and Yield: Precise control over residence time, temperature, and stoichiometry can lead to cleaner reactions with higher yields and fewer byproducts. uc.pt

Scalability: Production can be scaled up by simply running the flow reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. ucd.ie

A potential flow synthesis of this compound could involve pumping a solution of 2-halodibenzo[b,d]furan and a solution of hydrazine through a heated reactor containing a packed bed of a solid-supported palladium catalyst. The product stream would emerge continuously from the reactor, ready for in-line purification. This approach would offer a safer, more efficient, and automated route to the target compound compared to conventional batch methods. rsc.org

Table 3: Comparison of Batch vs. Flow Chemistry for Hydrazine Synthesis
ParameterBatch ChemistryFlow Chemistry
Safety Higher risk due to large volumes of hazardous materials.Inherently safer due to small reactor volumes and better containment. rsc.org
Heat Transfer Often inefficient, leading to temperature gradients and side reactions.Excellent heat transfer allows for precise temperature control. ucd.ie
Scalability Complex, often requires re-optimization of reaction conditions.Simpler, achieved by extending run time or numbering-up systems. ucd.ie
Process Control Limited control over mixing and residence time.Precise control over stoichiometry, residence time, and temperature. rsc.org
Reproducibility Can vary between batches.High reproducibility and consistency. rsc.org

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms for Dibenzo[b,d]furan-2-ylhydrazine

The synthesis of this compound is not explicitly detailed in current literature. However, a plausible and established synthetic route can be inferred from the well-known chemistry of aromatic amines. The most probable pathway would involve the diazotization of 2-aminodibenzo[b,d]furan, followed by a reduction of the resulting diazonium salt.

Plausible Synthetic Pathway:

Nitration of Dibenzofuran (B1670420): The synthesis would likely commence with the nitration of dibenzo[b,d]furan to introduce a nitro group at the 2-position, yielding 2-nitrodibenzo[b,d]furan.

Reduction to Amine: The nitro group is then reduced to an amine, forming 2-aminodibenzo[b,d]furan. nih.gov Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

Diazotization: The resulting 2-aminodibenzo[b,d]furan would undergo diazotization, a reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, to form the corresponding diazonium salt, dibenzo[b,d]furan-2-diazonium salt. organic-chemistry.orgyoutube.com

Reduction to Hydrazine (B178648): Finally, the diazonium salt is reduced to the target hydrazine. A common reagent for this step is sodium sulfite (B76179) or stannous chloride.

The reactivity of this compound is expected to be dictated by the interplay of the dibenzofuran core and the hydrazine functional group. The hydrazine moiety is a versatile functional group known for its nucleophilicity and its ability to participate in a variety of condensation and cyclization reactions. clockss.orgmdpi.com

Expected Reactivity:

Condensation Reactions: The hydrazine can react with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are valuable intermediates in their own right, often serving as precursors for the synthesis of various heterocyclic systems. nih.gov

Cyclization Reactions: this compound could be a key starting material for the synthesis of novel, fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds could lead to the formation of pyrazole (B372694) derivatives fused or appended to the dibenzofuran framework.

N-N Bond Chemistry: The nitrogen-nitrogen single bond in the hydrazine group can be a site for various transformations, including oxidation to azo compounds or cleavage under specific reductive conditions. researchgate.net

Electrophilic Substitution on the Dibenzofuran Ring: The dibenzofuran ring system itself can undergo electrophilic substitution reactions, although the reactivity will be influenced by the directing effects of the hydrazine substituent. wikipedia.org

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Dibenzo[b,d]furan132-64-9C₁₂H₈O168.19
2-Nitrodibenzo[b,d]furanNot availableC₁₂H₇NO₃213.19
2-Aminodibenzo[b,d]furan3693-22-9C₁₂H₉NO183.21
This compound412925-78-1C₁₂H₁₀N₂O198.22

Emerging Trends in Dibenzofuran-Hydrazine Chemistry and their Broader Implications

While direct research on this compound is limited, the broader field of dibenzofuran and hydrazine chemistry points towards several emerging trends with significant implications.

The functionalization of the dibenzofuran scaffold is a key area of interest, with derivatives being explored for their applications in medicinal chemistry and materials science. The introduction of a hydrazine group opens up new possibilities for creating complex molecular architectures.

One major trend is the use of heterocyclic hydrazines in the synthesis of novel bioactive compounds. nih.govnih.gov Hydrazide-hydrazone derivatives, which can be readily prepared from this compound, are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties. This suggests that derivatives of this compound could be promising candidates for drug discovery programs.

Another emerging area is the development of novel materials based on functionalized aromatic heterocycles. The rigid and planar nature of the dibenzofuran core, combined with the potential for forming extended conjugated systems through reactions of the hydrazine group, makes these compounds interesting for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Opportunities for Interdisciplinary Research and Advanced Material Applications

The unique combination of a dibenzofuran unit and a hydrazine functional group in this compound creates numerous opportunities for interdisciplinary research and the development of advanced materials.

Medicinal Chemistry and Chemical Biology:

Drug Discovery: The synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of new therapeutic agents. The dibenzofuran moiety is a known pharmacophore, and the hydrazine group provides a handle for introducing diverse chemical functionalities to modulate biological activity.

Bioconjugation: The reactivity of the hydrazine group could be exploited for the site-specific labeling of biomolecules, such as proteins and nucleic acids, with the fluorescent or electroactive dibenzofuran core. This would have applications in bioimaging and diagnostics.

Materials Science and Engineering:

Organic Electronics: The development of novel conjugated polymers and small molecules incorporating the this compound unit could lead to new materials with tailored electronic and optical properties for use in electronic devices. acs.org

Chemosensors: The hydrazine group can act as a binding site for specific analytes. By incorporating this functionality into a dibenzofuran framework, it may be possible to design highly sensitive and selective fluorescent chemosensors for the detection of metal ions or other small molecules.

Catalysis:

Ligand Design: The hydrazine moiety can coordinate to metal centers, suggesting that this compound and its derivatives could serve as ligands in coordination chemistry and catalysis. The rigid dibenzofuran backbone could provide a well-defined steric and electronic environment for catalytic reactions.

Q & A

Q. What are the recommended methods for synthesizing dibenzo[b,d]furan-2-ylhydrazine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting dibenzo[b,d]furan-2-amine with hydrazine hydrate in aqueous acidic media under reflux conditions. This method is cost-effective, environmentally friendly (using water as a solvent), and tolerates electron-withdrawing/donating substituents on the parent heterocycle . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.

Q. How can researchers characterize this compound structurally?

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR confirm the hydrazine moiety (NH-NH2_2 signals at δ ~4–6 ppm) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and fragmentation patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding), with refinement using programs like SHELXL .

Q. What are the typical chemical reactions involving this compound?

The compound undergoes reactions characteristic of hydrazides and aromatic systems:

  • Oxidation : Forms diazenium or nitro derivatives under strong oxidizing agents (e.g., KMnO4_4 in acidic media) .
  • Condensation : Reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, useful in synthesizing bioactive derivatives .
  • Substitution : Electrophilic aromatic substitution at the dibenzofuran ring can introduce halogens or nitro groups for functionalization .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), reactive sites, and stability of derivatives. Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes or receptors), guiding the design of compounds with optimized pharmacological profiles .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies (e.g., tautomerism in solution vs. solid state) require multi-technique validation:

  • Compare NMR data with X-ray structures to identify dynamic equilibria.
  • Use variable-temperature NMR or IR spectroscopy to probe conformational changes .
  • Validate computational models against experimental data to resolve ambiguities .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

  • Design of Experiments (DoE) : Statistically evaluate factors like temperature, solvent polarity, and catalyst loading to maximize yield and purity.
  • Green Chemistry Principles : Replace toxic solvents with water or ethanol, as demonstrated in hydrazine hydrate-mediated syntheses .
  • In-line Analytics : Use techniques like HPLC or FTIR for real-time monitoring of reaction progress .

Q. What are the challenges in resolving crystallographic disorder in this compound derivatives?

Structural disorder often arises from flexible hydrazine moieties or solvent inclusion. Mitigation strategies include:

  • Cooling crystals to reduce thermal motion.
  • Using twin refinement in SHELXL to model overlapping electron densities .
  • Employing high-resolution synchrotron data for improved accuracy .

Q. How do substituents on the dibenzofuran ring influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO2_2) enhance metabolic stability but may reduce solubility.
  • Hydrophobic substituents (e.g., halogens) improve membrane permeability, critical for antimicrobial or anticancer activity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Toxicity : While specific toxicological data are limited, analogous hydrazines (e.g., 1,2-diphenylhydrazine) show carcinogenic potential. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) to prevent oxidation or hydrolysis .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Document exact stoichiometry, solvent grades, and purification methods (e.g., recrystallization solvents).
  • Provide detailed spectral data (e.g., NMR peak assignments) in supplementary materials .
  • Validate purity via HPLC (>95%) and elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.